2-Bromophenyl trifluoromethanesulfonate
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Overview
Description
2-Bromophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H4BrF3O3S. It is a light orange to yellow to green clear liquid at room temperature . This compound is often used in organic synthesis, particularly in the preparation of various derivatives and as a reagent in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromophenyl trifluoromethanesulfonate can be synthesized through the reaction of 2-bromophenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride produced during the reaction .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
2-Bromophenyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
High-Performance Liquid Chromatography: It is used in the derivatization of carboxylic acids for spectrophotometric detection.
Electrophilic Aromatic Substitution: It is employed in reactions to form carbon-heteroatom bonds and carbo- and heterocyclic structures.
Mechanism of Action
The mechanism by which 2-bromophenyl trifluoromethanesulfonate exerts its effects is primarily through its role as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
- 2-Chlorophenyl trifluoromethanesulfonate
- 2-Iodophenyl trifluoromethanesulfonate
- 4-Bromophenyl trifluoromethanesulfonate
Comparison: 2-Bromophenyl trifluoromethanesulfonate is unique due to the presence of the bromine atom, which can influence the reactivity and selectivity of the compound in various reactions. Compared to its chlorinated and iodinated counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(2-bromophenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O3S/c8-5-3-1-2-4-6(5)14-15(12,13)7(9,10)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVGDMVHUBPFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129112-25-0 |
Source
|
Record name | 2-Bromophenyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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